molecular formula C22H32BrNO5 B1681908 Sofpironium bromide CAS No. 1628106-94-4

Sofpironium bromide

Numéro de catalogue B1681908
Numéro CAS: 1628106-94-4
Poids moléculaire: 470.4 g/mol
Clé InChI: FIAFMTCUJCWADZ-NRQRHMLOSA-M
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Sofpironium bromide, also known as BBI-4000, is a drug used to treat hyperhidrosis (excessive sweating). It was approved in Japan in 2020 as a 5% gel for the treatment of primary axillary hyperhidrosis (PAH) . It is an anticholinergic agent that reduces sweating by inhibiting M3 muscarinic receptors in eccrine glands .


Synthesis Analysis

The synthesis of Sofpironium Bromide involves coupling acid 106 and alcohol 109 to form ester 110 using CDI. Alkylation with methyl bromoacetate furnishes sofpironium bromide, which is isolated as a crystalline solid existing as several interchangeable crystalline forms .


Molecular Structure Analysis

The molecular formula of Sofpironium bromide is C22H32BrNO5 . Its average mass is 470.397 Da and its monoisotopic mass is 469.146393 Da .


Chemical Reactions Analysis

Sofpironium bromide is a retrometabolically-designed drug based on glycopyrronium bromide . This means it has been designed to exert the desired effects at the site of administration, after which it is quickly converted into an inactive non-toxic metabolite upon entering systemic circulation .


Physical And Chemical Properties Analysis

Sofpironium bromide is a solid with a molecular weight of 470.4 . It is slightly soluble in DMSO at 100 mg/mL (ultrasonic) .

Applications De Recherche Scientifique

1. Development and Approval for Hyperhidrosis

Sofpironium bromide, developed by Bodor Laboratories and licensed to Brickell Biotech, is a topical anticholinergic agent designed for the treatment of hyperhidrosis. It functions by inhibiting M3 muscarinic receptors in eccrine glands at the application site, effectively reducing sweating. In 2020, sofpironium bromide gel 5% received its first approval in Japan for treating primary axillary hyperhidrosis (PAH), with ongoing clinical studies in the USA for a 15% gel formulation (Paik, 2020).

2. Phase III Clinical Trials

A multicenter, randomized, double-blind, vehicle-controlled Phase III study conducted in Japan tested the efficacy and safety of 5% sofpironium bromide gel in patients with primary axillary hyperhidrosis. This study, which involved 281 patients, demonstrated significant improvements in Hyperhidrosis Disease Severity Scores and reduction in sweat production, affirming the efficacy of sofpironium bromide (Yokozeki et al., 2021).

3. Long-term Efficacy and Safety

A 52-week open-label study evaluated the long-term safety and efficacy of sofpironium bromide in Japanese patients with primary axillary hyperhidrosis. The study indicated that the efficacy of sofpironium bromide was maintained over a year, with no new safety risks observed (Fujimoto et al., 2021).

4. Early Efficacy Assessment

An exploratory, observational study assessed the early effectiveness of sofpironium bromide in treating primary axillary hyperhidrosis. The study found significant improvements in Hyperhidrosis Disease Severity Scale scores after just one week of treatment, highlighting the rapid onset of sofpironium's therapeutic effects (Fujimoto et al., 2022).

5. Phase II Clinical Trials

A phase II, randomized, controlled, double-blinded study investigated different dosages of sofpironium bromide gel for axillary hyperhidrosis treatment. Results indicated meaningful reductions in hyperhidrosis severity across various dosages, with an acceptable safety profile (Kirsch et al., 2020).

6. Application in Treating Clozapine-Induced Hypersalivation

Sofpironium bromide gel was investigated for its efficacy in treating clozapine-induced hypersalivation in patients with treatment-resistant schizophrenia. A double-blind, controlled crossover study indicated significant reductions in saliva volume, suggesting the potential application of sofpironium bromide beyond hyperhidrosis (Amano et al., 2023).

7. Pediatric Applications

A study presented at the Society for Pediatric Dermatology Annual Meeting assessed the long-term safety and efficacy of sofpironium bromide gel in children and adolescents with primary axillary hyperhidrosis. The study showed that sofpironium bromide was well-tolerated in the pediatric population, with most subjects experiencing clinically meaningful improvement (Chadha et al., 2020).

8. Retrometabolic Drug Design

Sofpironium bromide is a notable example of retrometabolic drug design in dermatology. This design allows rapid hydrolytic deactivation after activity, minimizing side effects associated with traditional anticholinergic drugs. Its efficacy and safety in Phase II and III trials underscore the utility of this drug design approach (Armstrong et al., 2022).

9. Overview and Expert Opinion

A comprehensive overview of sofpironium bromide's pharmaceutical characteristics, clinical trial data, and potential in treating primary axillary hyperhidrosis has been provided, highlighting its retrometabolic design advantages and popularity due to its non-greasy gel formulation (Gregoriou et al., 2021).

Safety And Hazards

Sofpironium bromide gel was generally well-tolerated over 48 weeks of treatment in patients nine years or older with primary axillary hyperhidrosis . The majority of side effects were mild or moderate in severity and transient in nature . The most common treatment-related adverse events reported were blurred vision, dry mouth, pruritis, pain, dermatitis, erythema, irritation, mydriasis, and urinary retention .

Propriétés

IUPAC Name

[(3R)-1-(2-ethoxy-2-oxoethyl)-1-methylpyrrolidin-1-ium-3-yl] (2R)-2-cyclopentyl-2-hydroxy-2-phenylacetate;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32NO5.BrH/c1-3-27-20(24)16-23(2)14-13-19(15-23)28-21(25)22(26,18-11-7-8-12-18)17-9-5-4-6-10-17;/h4-6,9-10,18-19,26H,3,7-8,11-16H2,1-2H3;1H/q+1;/p-1/t19-,22+,23?;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIAFMTCUJCWADZ-JOFREBOKSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C[N+]1(CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C[N+]1(CC[C@H](C1)OC(=O)[C@@](C2CCCC2)(C3=CC=CC=C3)O)C.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32BrNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sofpironium bromide

CAS RN

1628106-94-4
Record name Sofpironium bromide [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1628106944
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name SOFPIRONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7B2Y1932XU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Sofpironium bromide
Reactant of Route 2
Reactant of Route 2
Sofpironium bromide
Reactant of Route 3
Reactant of Route 3
Sofpironium bromide
Reactant of Route 4
Reactant of Route 4
Sofpironium bromide
Reactant of Route 5
Reactant of Route 5
Sofpironium bromide
Reactant of Route 6
Reactant of Route 6
Sofpironium bromide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.